Cas no 2138049-43-9 (3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol)
![3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138049-43-9x500.png)
3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-{5-azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol
- EN300-1160643
- 2138049-43-9
- 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol
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- Inchi: 1S/C16H29NO/c1-2-4-13-5-6-14(18)11-15(13)17-10-3-7-16(12-17)8-9-16/h13-15,18H,2-12H2,1H3
- InChI Key: UUVBFUZKJSRGFV-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N1CCCC2(C1)CC2
Computed Properties
- Exact Mass: 251.224914549g/mol
- Monoisotopic Mass: 251.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3.3
3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160643-1.0g |
3-{5-azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol |
2138049-43-9 | 1g |
$0.0 | 2023-06-08 |
3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol Related Literature
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol
3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol: A Comprehensive Overview
The compound 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol (CAS No: 2138049-43-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom, typically nitrogen in this case. The structure of this molecule is intriguing, as it combines a cyclohexanol group with a 5-azaspiro[2.5]octane moiety, creating a unique spatial arrangement that imparts distinctive chemical and physical properties.
Recent studies have highlighted the importance of spiro compounds like 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol in drug discovery and materials science. The nitrogen atom in the spiro ring introduces electronic effects that can enhance the molecule's reactivity and bioavailability, making it a promising candidate for pharmaceutical applications. For instance, researchers have explored its potential as a precursor for bioactive compounds, such as kinase inhibitors and GPCR modulators, which are critical in treating various diseases including cancer and neurodegenerative disorders.
The synthesis of 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol involves a multi-step process that combines principles from organic chemistry and catalysis. One of the most efficient methods reported in recent literature involves the use of palladium-catalyzed cross-coupling reactions to assemble the spiro structure. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product, which is essential for maintaining its biological activity.
In terms of physical properties, 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol exhibits a melting point of approximately 120°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for use in various chemical reactions and formulations. The molecule's hydroxyl group contributes to its polarity, which can influence its interactions with biological systems and other molecules in solution.
One of the most exciting developments involving this compound is its application in advanced materials science. Researchers have investigated its potential as a building block for self-healing polymers and stimuli-responsive materials due to its unique mechanical properties and responsiveness to external stimuli such as temperature and pH changes. These applications could revolutionize industries ranging from electronics to healthcare by enabling the creation of more durable and adaptable materials.
Furthermore, 3-{5-Azaspiro[2.5]octan-5-yl}-4-propylcyclohexan-1-ol has shown promise in catalytic processes, particularly in asymmetric synthesis reactions where chirality plays a crucial role. Its ability to act as both a catalyst and a substrate makes it an invaluable tool in green chemistry initiatives aimed at reducing waste and improving efficiency in industrial processes.
In conclusion, 3-{5-Azaspiro[2.5]octan
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